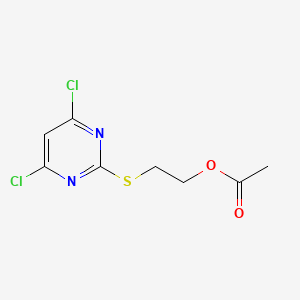
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is an organic compound with the molecular formula C8H8Cl2N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate typically involves the reaction of 4,6-dichloropyrimidine with thioethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall cost of production .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The thioether group can be oxidized to a sulfoxide or sulfone, and the acetate group can undergo hydrolysis to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: Similar structure but lacks the thioether group.
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is unique due to the presence of both the thioether and acetate groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8Cl2N2O2S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
2-(4,6-dichloropyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-5(13)14-2-3-15-8-11-6(9)4-7(10)12-8/h4H,2-3H2,1H3 |
InChI Key |
VRKIBUUGFPNGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC(=CC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















